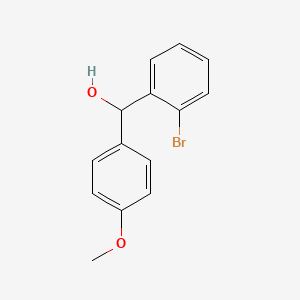

(2-Bromophenyl)(4-methoxyphenyl)methanol

Description

(2-Bromophenyl)(4-methoxyphenyl)methanol is a substituted diarylmethanol compound featuring a bromine atom at the ortho position of one phenyl ring and a methoxy group at the para position of the other. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Synthesis typically involves nucleophilic substitution or esterification reactions under acidic conditions, as seen in related diarylmethanols . Characterization methods include 2D-NMR, ESI-MS, and X-ray crystallography .

Properties

IUPAC Name |

(2-bromophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGPNOCUUSZBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265054 | |

| Record name | 2-Bromo-α-(4-methoxyphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59142-64-2 | |

| Record name | 2-Bromo-α-(4-methoxyphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59142-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-α-(4-methoxyphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Grignard approach involves reacting 2-bromophenylmagnesium bromide with 4-methoxybenzaldehyde to form the target alcohol. This method is widely reported for synthesizing diarylmethanol derivatives.

Steps :

-

Grignard Reagent Preparation :

-

Nucleophilic Addition :

-

Purification :

Experimental Data and Optimization

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–89% | |

| Reaction Time | 1–3 hours (Grignard formation) | |

| Solvent | THF, CPME, or toluene | |

| Purification | Silica gel chromatography |

Key Observations :

-

Use of CPME as a solvent enhances Grignard stability and reduces side reactions compared to THF.

-

Excess aldehyde (1.2 equiv) improves yields by preventing diaryl ketone formation.

Reduction of (2-Bromophenyl)(4-methoxyphenyl)methanone

Ketone Synthesis via Friedel-Crafts Acylation

The ketone precursor is synthesized via Friedel-Crafts acylation using 2-bromobenzoyl chloride and 4-methoxybenzene in the presence of AlCl₃.

Steps :

Experimental Data and Challenges

| Parameter | Value | Source |

|---|---|---|

| Ketone Yield | 65–75% | |

| Reduction Yield | 80–92% | |

| Side Products | Over-reduction to hydrocarbon |

Key Observations :

-

NaBH₄ is preferred over LiAlH₄ for safer handling and comparable yields.

-

Friedel-Crafts acylation may produce regioisomers if electron-donating groups compete for activation.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Reaction | High atom economy (70–89% yield) | Sensitive to moisture/oxygen |

| Ketone Reduction | Scalable ketone synthesis | Multi-step, lower overall yield (50–60%) |

Advanced Modifications and Catalytic Approaches

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Formation of (2-Bromophenyl)(4-methoxyphenyl)ketone.

Reduction: Formation of (4-Methoxyphenyl)methanol.

Substitution: Formation of (2-Methoxyphenyl)(4-methoxyphenyl)methanol.

Scientific Research Applications

Chemical Synthesis

Synthetic Pathways:

The compound can be synthesized through several methods, including nucleophilic substitution reactions and coupling reactions. For instance, the bromine atom at the 2-position of the phenyl ring can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups.

Table 1: Synthetic Methods for (2-Bromophenyl)(4-methoxyphenyl)methanol

Antioxidant Properties:

Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. This is crucial in combating oxidative stress-related diseases.

Anticancer Activity:

Research indicates that this compound shows cytotoxic effects against various cancer cell lines, including U-87 and MDA-MB-231. The mechanism is believed to involve the induction of apoptosis in cancer cells.

Table 2: Biological Activities of this compound Derivatives

Pharmaceutical Applications

Drug Development:

The compound's structural characteristics make it a valuable scaffold for drug development. Its derivatives are being explored as potential inhibitors for various targets, including kinases and receptors involved in cancer progression.

Case Study:

A study investigated a series of this compound derivatives for their ability to inhibit eIF4E/eIF4G interactions, which are critical in cap-dependent translation. The results showed promising inhibitory activity, suggesting potential therapeutic applications in cancer treatment.

Material Science

Polymeric Applications:

The compound can also be used as a building block in polymer chemistry, contributing to the development of new materials with specific properties such as enhanced thermal stability and mechanical strength.

Table 3: Potential Applications in Material Science

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Electronic and Steric Properties

- (4-Bromophenyl)(4-fluorophenyl)methanol (Compound 4) : The para-fluoro group is more electronegative than methoxy, enhancing polarity but reducing electron-donating capacity. This compound showed moderate binding affinity to muscarinic acetylcholine receptors (mAChRs) in radioligand assays, suggesting that electron-withdrawing groups may reduce receptor interaction compared to methoxy-substituted analogs.

- Bis(4-methoxyphenyl)methanol (Compound 7) : Dual para-methoxy groups enhance electron-donating effects, leading to increased solubility in polar solvents like methanol. Fluorescence studies on similar bis(4-methoxyphenyl) derivatives show red-shifted emission in polar aprotic solvents (e.g., λem = 455 nm in DMF) due to intramolecular charge transfer (ICT) .

- (2-Bromo-5-methoxyphenyl)(4-methylphenyl)methanol : A methyl group replaces the para-methoxy substituent, reducing polarity. The ortho-bromo and para-methyl arrangement creates a steric profile distinct from the title compound, possibly affecting crystallization behavior .

2.3. Physical-Chemical Properties

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, DMF), while bromine reduces logP values compared to non-halogenated analogs. For example, bis(4-methoxyphenyl)fumaronitrile exhibits crystallinity in chloroform/hexane mixtures, suggesting similar trends for the title compound .

- Fluorescence: Methoxy-substituted compounds (e.g., 2,4-bis(4-methoxyphenyl)quinazoline) display solvent-dependent red shifts (λem = 438–455 nm) due to ICT .

Biological Activity

(2-Bromophenyl)(4-methoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to phenyl rings. These substituents are significant as they can influence the compound's reactivity and biological activity through electronic and steric effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

- IC50 Values :

- Inhibition of SMMC-7721 (hepatocellular carcinoma) cell growth: IC50 = 88 nM .

- No significant toxicity observed in normal human hepatocyte cells with an IC50 value of 10 μM , indicating a favorable therapeutic index.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (nM) | Remarks |

|---|---|---|

| SMMC-7721 | 88 | Significant growth inhibition |

| Normal Hepatocyte Cells | 10,000 | No significant toxicity |

These findings suggest that this compound selectively inhibits cancer cell proliferation while sparing normal cells, which is crucial for developing effective cancer therapies.

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Research indicates that halogenated phenolic compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.

Antibacterial Activity:

- The compound was tested against various bacterial strains, demonstrating effective inhibition of growth.

- The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 75 | Moderate |

| Escherichia coli | <125 | Moderate |

| Pseudomonas aeruginosa | 150 | Weak |

These results highlight the potential use of this compound as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby modulating their activity.

- Receptor Binding : It can interact with various receptors, leading to alterations in cellular signaling pathways associated with cancer proliferation and microbial resistance.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study on Hepatocellular Carcinoma :

- A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of hepatocellular carcinoma. The underlying mechanisms involved apoptosis induction through activation of the mitochondrial apoptotic pathway.

-

Antimicrobial Efficacy Study :

- In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics.

Q & A

Q. How does steric hindrance influence its participation in cross-coupling reactions?

- Case Study : Suzuki-Miyaura coupling with phenylboronic acid under Pd(OAc)₂/XPhos catalysis gives low yield (<30%) due to bulky 2-bromo substituent. Switch to Buchwald-Hartwig conditions (Pd₂(dba)₃, t-BuXPhos) for C–N coupling .

Data Contradiction Analysis

-

Solubility Discrepancies :

-

Crystallographic R-factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.